molecular formula C7H15NO5 B116395 Valiolamine CAS No. 83465-22-9

Valiolamine

Cat. No. B116395
CAS RN: 83465-22-9
M. Wt: 193.2 g/mol
InChI Key: VDLOJRUTNRJDJO-ZYNSJIGGSA-N
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Description

Valiolamine is an aminocyclitol . It has potent alpha-glucosidase inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase . It is an exceptional alkaloid compound used for studying chronic myeloid leukemia (CML) .


Synthesis Analysis

Valiolamine can be synthesized from (−)-vibo-quercitol, 1-deoxy-L-myo-inositol, which is readily obtained by bioconversion of myo-inositol . An improved stereoselective synthesis of valiolamine starting from naturally abundant (–)-shikimic acid has also been described .


Molecular Structure Analysis

The molecular formula of Valiolamine is C7H15NO5 . It has a molecular weight of 193.20 . The structure of Valiolamine has been determined to be (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol .


Physical And Chemical Properties Analysis

Valiolamine is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 368.6±42.0 °C at 760 mmHg .

Scientific Research Applications

Alpha-Glucosidase Inhibition

Valiolamine, isolated from Streptomyces hygroscopicus, is noted for its potent alpha-glucosidase inhibitory activity. This activity is significant against various enzymes like porcine intestinal sucrase, maltase, and isomaltase. Valiolamine's effectiveness exceeds that of related compounds such as valienamine, validamine, and hydroxyvalidamine, which are known for their role in alpha-glucosidase inhibition (Kameda et al., 1984).

Synthesis and Antidiabetic Potential

Various N-substituted valiolamine derivatives have been synthesized, showing strong inhibitory activity against alpha-D-glucosidase, which is crucial in diabetes treatment. These derivatives have shown higher potency than both their N-substituted valienamine counterparts and parent valiolamine (Horii et al., 1986).

Synthesis and Characterization

The synthesis of valiolamine has been achieved through various methods, including the synthesis of its racemic penta-N,O-acetyl derivative from DL-1,2,3-tri-O-acetyl- (1,3/2,4)-4-bromo-6-methylene-1,2,3-cyclohexanetriol (Ogawa & Shibata, 1985).

Role in Glycosidase Inhibitor Development

Valiolamine has been a lead compound for developing clinically significant medicines like voglibose, a strong alpha-glucosidase inhibitor used in diabetes treatment. The relationship between structure and inhibitory activity is important in developing these medicines (Ogawa & Kanto, 2009).

Analysis and Quantification

Valiolamine has been quantitatively analyzed in microbial culture mediums through high-performance liquid chromatography with UV detection. This method involved pre-column derivatization with phenylisocyanate, which proved to be efficient and accurate for valiolamine analysis (Li et al., 2009).

Antiviral Potential

Recent research explored N-substituted valiolamine derivatives as inhibitors of endoplasmic reticulum α-glucosidases I and II, highlighting their potential as broad-spectrum antivirals. These derivatives have been effective against viruses like dengue and SARS-CoV-2 (Karade et al., 2021).

Anti-Melanogenic Properties

Valiolamine derivatives, particularly N-(2-hydroxycyclohexyl)valiolamine, have shown potential as anti-melanogenic agents, useful in treating conditions like post-inflammatory melanoderma and melasma (Bin et al., 2014).

Safety And Hazards

Valiolamine is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . If ingested, wash out mouth with water provided the person is conscious .

Future Directions

Valiolamine derivatives have been studied for their anti-inflammatory and antiviral activities . They have shown activity against dengue virus and SARS-CoV-2 in vitro . This suggests that Valiolamine-based inhibitors could be developed into potential broad-spectrum therapeutics against existing and emerging viruses .

properties

IUPAC Name

(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLOJRUTNRJDJO-ZYNSJIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003447
Record name 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valiolamine

CAS RN

83465-22-9
Record name Valiolamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valiolamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
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Record name D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)
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Record name Valiolamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
764
Citations
H Fukase, S Horii - The Journal of Organic Chemistry, 1992 - ACS Publications
… of labeled compound into valienamine and valiolamine by a feeding … valiolamine derivatives starting from D-glucose. In this report, we first describe thepractical synthesis of valiolamine (…
Number of citations: 107 pubs.acs.org
S Horii, H Fukase, T Matsuo, Y Kameda… - Journal of medicinal …, 1986 - ACS Publications
… The N-substituted valiolamine derivatives evaluated in this study havebeen found to be … as the parent valiolamine. It is noteworthy that even simple N-substituted valiolamine derivatives …
Number of citations: 483 pubs.acs.org
M TAKEUCHI, N TAKAI, N ASANO… - Chemical and …, 1990 - jstage.jst.go.jp
… , valienamine and valiolamine, produced by … Valiolamine has more potent carbohydrase inhibitory activity than validamine or valienamine, and the apparent Ki values of valiolamine for …
Number of citations: 34 www.jstage.jst.go.jp
SS Karade, ML Hill, JL Kiappes, R Manne… - Journal of Medicinal …, 2021 - ACS Publications
… -substituted derivatives of valiolamine, the iminosugar scaffold … ER α-GluII in complex with valiolamine and 10 derivatives. The … This study introduces valiolamine-based inhibitors of the …
Number of citations: 35 pubs.acs.org
S Horii, H Fukase, Y Kameda - Carbohydrate research, 1985 - Elsevier
Methods are described for the stereoselective conversion of valienamine (2) and validamine (3) into valiolamine (1a), a new pseudo-amino sugar isolated from the fermentation broth of …
Number of citations: 57 www.sciencedirect.com
S Lee, I Tornus, H Dong… - Journal of Labelled …, 1999 - Wiley Online Library
To investigate the biosynthetic pathway to the cyclitol moieties of acarbose and validamycin A, [7‐ 3 H]valienamine, [7‐ 3 H]valienone, [7‐ 3 H]valiolamine and [7‐ 3 H]valiolone were …
Y KAMEDA, N ASANO, M YOSHIKAWA… - The Journal of …, 1984 - jstage.jst.go.jp
… )against Dglucose hydrolases of valiolamine, valienamine, vahdamine and hydroxyvalidamine were examincd and the results appear in Table 5. Valiolamine, with IC50s in the range of …
Number of citations: 240 www.jstage.jst.go.jp
X Chen, Y Fan, Y Zheng, Y Shen - Chemical reviews, 2003 - ACS Publications
… As shown in Table 9, the valiolamine derivatives are more potent than the corresponding valienamine and validamine derivatives as well as the parent valiolamine, valienamine, and …
Number of citations: 179 pubs.acs.org
H Fukase, S Horii - The Journal of Organic Chemistry, 1992 - ACS Publications
… stereospecific conversion of valienamine to valiolamine.2 Valiolamine and its N-substituted … , an important key compound in the synthesis of valiolamine and its N-substituted derivatives, …
Number of citations: 67 pubs.acs.org
F Li, W Ding, N Quan, J Wu, Y He, X Zhu… - Chinese Journal of …, 2017 - Wiley Online Library
… of the target compounds (+)‐valiolamine 1 and (+)‐valienamine 2 starting … ‐valiolamine 1 in 3 steps, and was also converted to (+)‐valienamine 2 in 4 steps. In summary, (+)‐valiolamine …
Number of citations: 7 onlinelibrary.wiley.com

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